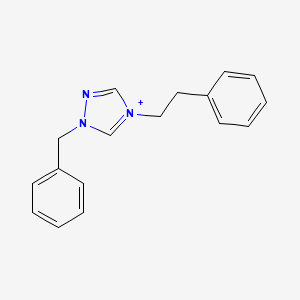
2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl is a complex chemical compound used in various industrial and scientific applications. This compound is known for its unique properties, which make it valuable in fields such as chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl involves the telomerization of 2-Propenoic acid with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl. The reaction is typically initiated using peroxydisulfuric acid ((HO)S(O)22O2) disodium salt . The reaction conditions include controlled temperature and pH to ensure the proper formation of the telomer.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to maintain the quality and yield of the product. The final product is then purified and tested for its chemical properties before being used in various applications .
化学反应分析
Types of Reactions
2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced .
科学研究应用
2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl involves its interaction with various molecular targets and pathways. The compound can form strong bonds with other molecules, making it effective in applications such as drug delivery and polymer synthesis. Its phosphinic acid group allows it to participate in various chemical reactions, enhancing its versatility .
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium hydrogen sulfite, sodium salt
- 2-Propenoic acid, 2-methyl-
Uniqueness
Compared to similar compounds, 2-Propenoic acid, telomer with (1-hydroxy-1-methylethyl)phosphinic acid monosodium salt and 2-methyl is unique due to its specific combination of functional groups. This combination provides it with enhanced reactivity and stability, making it suitable for a wider range of applications. Its ability to form strong bonds and participate in various chemical reactions sets it apart from other similar compounds .
属性
CAS 编号 |
156105-39-4 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



